2-Chlorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether
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Overview
Description
2-Chlorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of 2-Chlorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves several steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
2-Chlorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its enzyme inhibitory properties make it a promising candidate for the development of drugs targeting specific enzymes involved in various diseases .
Mechanism of Action
The mechanism of action of 2-Chlorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with different target receptors is crucial for its biological activity . For instance, its anticancer activity may involve the inhibition of enzymes critical for cancer cell proliferation, while its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar compounds to 2-Chlorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether include other triazolothiadiazines and triazolothiadiazoles . These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties . For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines with different substituents have been studied for their anticancer, antimicrobial, and enzyme inhibitory activities . The unique combination of the triazole and thiadiazine rings in this compound contributes to its distinct pharmacological profile and potential as a therapeutic agent .
Properties
Molecular Formula |
C14H15ClN4OS2 |
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Molecular Weight |
354.9 g/mol |
IUPAC Name |
6-[(2-chlorophenoxy)methyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H15ClN4OS2/c1-9(2)21-8-12-16-17-14-19(12)18-13(22-14)7-20-11-6-4-3-5-10(11)15/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
AMCFCNPCQBMDAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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